Technical Guide: Physicochemical and Synthetic Insights into 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine
Technical Guide: Physicochemical and Synthetic Insights into 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific public data on this exact molecule is limited, this guide synthesizes information from its constituent moieties and structural analogs to provide core physicochemical properties, a proposed synthetic route, and an expert perspective on its potential applications. The primary focus is on establishing the fundamental molecular characteristics—molecular weight and exact mass—that are critical for any research and development endeavor.
Core Molecular Attributes
The foundational step in the characterization of any novel or sparsely documented chemical entity is the precise determination of its molecular formula, molecular weight, and exact mass. These values are fundamental for analytical procedures, stoichiometric calculations, and high-resolution mass spectrometry.
Molecular Formula Determination
The molecular formula is derived by summing the atomic constituents of the chemical name:
-
Pyrimidine core with a chloro and an amine group: C₄H₃ClN₃
-
Tetrahydro-2H-pyran-4-yl substituent: C₅H₉O
The resulting molecular formula for 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine is C₉H₁₂ClN₃O . This formula is consistent with that of its positional isomer, 2-Chloro-N-(tetrahydro-2H-pyran-3-yl)pyrimidin-4-amine.[1]
Molecular Weight and Exact Mass
The molecular weight (average molar mass) and the monoisotopic (exact) mass are critical for mass spectrometry analysis and chemical synthesis. Based on the molecular formula C₉H₁₂ClN₃O, these values have been calculated. The molecular weight is identical to its isomer.[1] The exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
| Parameter | Value |
| Molecular Formula | C₉H₁₂ClN₃O |
| Molecular Weight | 213.66 g/mol [1] |
| Exact (Monoisotopic) Mass | 213.06689 Da |
Table 1: Core physicochemical data for 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine.
Rationale and Proposed Synthetic Pathway
The synthesis of N-substituted aminopyrimidines is a well-established field in organic chemistry, often pivotal in the development of kinase inhibitors and other targeted therapeutics. The proposed synthesis for the title compound relies on a standard nucleophilic aromatic substitution (SNAr) reaction.
Synthetic Strategy: The SNAr Approach
The most logical and field-proven approach involves the reaction of a dichlorinated pyrimidine with the appropriate amine. The 2- and 4-positions of the pyrimidine ring are electron-deficient and are thus activated for nucleophilic attack. The relative reactivity of these positions can be influenced by reaction conditions, but typically provides a reliable route to the desired product.
Core Reaction: 2,4-Dichloropyrimidine reacts with Tetrahydro-2H-pyran-4-amine. The amine acts as a nucleophile, displacing one of the chloride atoms. The regioselectivity (substitution at C4 over C2) is generally favored under standard conditions due to the electronic properties of the pyrimidine ring.
Detailed Experimental Protocol
-
Reagent Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable aprotic polar solvent such as isopropanol or N,N-Dimethylformamide (DMF).
-
Addition of Amine: Add Tetrahydro-2H-pyran-4-amine (1.1 eq) to the reaction mixture.[2]
-
Base Addition: Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the hydrochloric acid byproduct generated during the reaction. This is critical to prevent the protonation of the starting amine, which would render it non-nucleophilic.
-
Reaction Conditions: Heat the mixture to a temperature between 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Synthesis Workflow Diagramdot
